Cas no 83553-47-3 (Ethyl 2-Iodo-1,3-thiazole-4-carboxylate)

Ethyl 2-Iodo-1,3-thiazole-4-carboxylate structure
83553-47-3 structure
Product name:Ethyl 2-Iodo-1,3-thiazole-4-carboxylate
CAS No:83553-47-3
MF:C6H6INO2S
MW:283.086812496185
MDL:MFCD18416655
CID:1808647
PubChem ID:68472778

Ethyl 2-Iodo-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester
    • 2-Iodo-thiazole-4-carboxylic acid ethyl ester
    • G10361
    • SCHEMBL3001536
    • AKOS025149387
    • EN300-233432
    • 4-ethoxycarbonyl-2-iodothiazole
    • WUPNJFZQDANBRY-UHFFFAOYSA-N
    • Ethyl2-iodothiazole-4-carboxylate
    • ethyl 2-iodo-1,3-thiazole-4-carboxylate
    • 83553-47-3
    • Ethyl 2-iodothiazole-4-carboxylate
    • Ethyl 2-Iodo-1,3-thiazole-4-carboxylate
    • MDL: MFCD18416655
    • Inchi: InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
    • InChI Key: WUPNJFZQDANBRY-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CSC(=N1)I

Computed Properties

  • Exact Mass: 282.91640g/mol
  • Monoisotopic Mass: 282.91640g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 324.9±34.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Ethyl 2-Iodo-1,3-thiazole-4-carboxylate Security Information

Ethyl 2-Iodo-1,3-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-233432-0.25g
ethyl 2-iodo-1,3-thiazole-4-carboxylate
83553-47-3 95%
0.25g
$129.0 2024-06-19
TRC
E904383-10mg
Ethyl 2-Iodo-1,3-thiazole-4-carboxylate
83553-47-3
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D545165-500mg
Ethyl 2-iodothiazole-4-carboxylate
83553-47-3 95%
500mg
$255 2024-06-05
1PlusChem
1P00G9TI-10g
2-Iodo-thiazole-4-carboxylic acid ethyl ester
83553-47-3 95%
10g
$2680.00 2024-04-21
A2B Chem LLC
AH58422-50mg
Ethyl 2-iodo-1,3-thiazole-4-carboxylate
83553-47-3 95%
50mg
$100.00 2024-04-19
1PlusChem
1P00G9TI-50mg
2-Iodo-thiazole-4-carboxylic acid ethyl ester
83553-47-3 95%
50mg
$134.00 2024-04-21
A2B Chem LLC
AH58422-1g
Ethyl 2-iodo-1,3-thiazole-4-carboxylate
83553-47-3 95%
1g
$310.00 2024-04-19
1PlusChem
1P00G9TI-5g
2-Iodo-thiazole-4-carboxylic acid ethyl ester
83553-47-3 95%
5g
$1405.00 2024-04-21
A2B Chem LLC
AH58422-100mg
Ethyl 2-iodo-1,3-thiazole-4-carboxylate
83553-47-3 95%
100mg
$130.00 2024-04-19
A2B Chem LLC
AH58422-2.5g
Ethyl 2-iodo-1,3-thiazole-4-carboxylate
83553-47-3 95%
2.5g
$613.00 2024-04-19

Ethyl 2-Iodo-1,3-thiazole-4-carboxylate Related Literature

Additional information on Ethyl 2-Iodo-1,3-thiazole-4-carboxylate

Exploring the Properties and Applications of 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester (CAS No. 83553-47-3)

The chemical compound 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester (CAS No. 83553-47-3) is a specialized organic molecule that has garnered attention in pharmaceutical and agrochemical research. With its unique structural features, including a thiazole ring and an iodo-substituent, this compound serves as a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of novel antimicrobial and anti-inflammatory agents.

One of the key reasons 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester is gaining traction is its role in heterocyclic chemistry. The thiazole moiety is a common motif in bioactive molecules, contributing to their pharmacological properties. The presence of the iodo group further enhances its reactivity, making it a versatile building block for cross-coupling reactions, which are widely used in modern organic synthesis. This aligns with current trends in green chemistry, where efficient and selective reactions are highly sought after.

In the context of drug development, CAS 83553-47-3 has shown promise as a precursor for small molecule therapeutics. Recent studies highlight its utility in creating compounds with potential antibacterial and antifungal activities. This is particularly relevant given the rising global concern over antimicrobial resistance (AMR), a hot topic in both scientific and public health circles. Researchers are investigating whether derivatives of this compound could offer new solutions to combat resistant pathogens.

Beyond pharmaceuticals, ethyl 2-iodo-4-thiazolecarboxylate (an alternative name for this compound) finds applications in material science. Its ability to participate in polymerization reactions makes it interesting for creating specialized coatings or conductive materials. This ties into growing interest in smart materials and organic electronics, areas that are rapidly evolving to meet technological demands.

The synthesis of 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester typically involves multi-step organic reactions, with careful control of conditions to ensure high yield and purity. Modern process optimization techniques, including flow chemistry approaches, are being explored to improve its production efficiency. These advancements reflect the broader shift toward sustainable chemical manufacturing practices in the industry.

Analytical characterization of CAS 83553-47-3 employs standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's structure and purity, which are critical for research applications. The growing integration of artificial intelligence in chemical analysis may further enhance quality control processes for such specialized compounds.

From a commercial perspective, 2-iodo-4-thiazolecarboxylic acid ethyl ester remains a niche product with limited but growing availability. Suppliers typically offer it in research quantities, catering to academic and industrial laboratories. The compound's price reflects its specialized nature and the complexity of its synthesis. Market trends suggest increasing demand for such fine chemicals as drug discovery programs expand globally.

Safety considerations for handling 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester follow standard laboratory protocols for organic compounds. While not classified as extremely hazardous, proper personal protective equipment (PPE) and ventilation are recommended during its use. These precautions align with the broader emphasis on laboratory safety culture in chemical research institutions worldwide.

Looking ahead, the future applications of 83553-47-3 may expand into emerging fields like bioconjugation chemistry or proteolysis targeting chimeras (PROTACs). These cutting-edge areas of research could leverage the compound's reactive groups for creating novel molecular constructs. Such developments would position this thiazole derivative at the forefront of innovative therapeutic strategies.

For researchers considering 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester for their work, several factors merit consideration. The compound's stability under various conditions, its solubility profile, and compatibility with different reaction systems should be evaluated. Recent publications in journals like Journal of Heterocyclic Chemistry and European Journal of Medicinal Chemistry provide valuable insights into its behavior in synthetic applications.

The environmental fate of ethyl 2-iodothiazole-4-carboxylate and related compounds is another area of contemporary interest. As regulatory frameworks for chemical sustainability become more stringent, understanding the biodegradation and ecotoxicological profile of such substances grows in importance. This reflects the chemical industry's broader commitment to responsible innovation and circular economy principles.

In summary, 4-Thiazolecarboxylic acid, 2-iodo-, ethyl ester (CAS No. 83553-47-3) represents an interesting case study in the intersection of medicinal chemistry and organic synthesis. Its unique structural features and reactivity profile continue to inspire research across multiple disciplines. As scientific understanding advances and synthetic methodologies improve, this compound may find even broader utility in addressing contemporary challenges in healthcare and advanced materials.

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